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Mal-amido-PEG7-NHS ester

Cat. No.: B8116338
M. Wt: 645.7 g/mol
InChI Key: GRQUBNCYDLJCCR-UHFFFAOYSA-N
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Description

Evolution and Significance of Poly(ethylene glycol) in Bioconjugation Strategies

The significance of PEG in bioconjugation stems from its unique physicochemical properties. It is biocompatible, non-toxic, and highly soluble in water and many organic solvents. europeanpharmaceuticalreview.com These characteristics make it an ideal choice for modifying therapeutic molecules. The covalent attachment of PEG to a biomolecule, such as a protein or peptide, can enhance its pharmaceutical properties in several ways. conicet.gov.ar It can increase the molecule's hydrodynamic volume, which in turn reduces its clearance from the body by the kidneys, leading to a longer circulating half-life. europeanpharmaceuticalreview.com Furthermore, the hydrated PEG chains can act as a protective shield, reducing the immunogenicity and antigenicity of the biomolecule and protecting it from enzymatic degradation. europeanpharmaceuticalreview.commdpi.com

The evolution of PEGylation has progressed from early, non-specific random conjugations, termed "first-generation PEGylation," to more recent site-specific methods known as "second-generation PEGylation.". europeanpharmaceuticalreview.com This advancement has been largely driven by the development of more specific functionalized PEG molecules, allowing for the creation of well-defined and controlled bioconjugates. europeanpharmaceuticalreview.com These advancements have solidified PEG's role as a cornerstone technology in drug delivery and bioconjugation, with numerous PEGylated therapeutics having received market approval. mdpi.comnih.gov

Heterobifunctional Crosslinkers: A Class Overview

Cross-linking agents are molecules that contain at least two reactive groups, enabling the covalent bonding of two or more molecules. gbiosciences.com These agents are broadly classified into two main categories: homobifunctional and heterobifunctional crosslinkers. thermofisher.com Homobifunctional crosslinkers possess two identical reactive groups, while heterobifunctional crosslinkers have two different reactive groups. gbiosciences.comthermofisher.com

The key advantage of heterobifunctional crosslinkers lies in their ability to facilitate controlled, two-step conjugation reactions. gbiosciences.comproteochem.com This is in contrast to homobifunctional reagents, which are typically used in one-step reactions and can lead to undesirable self-conjugation and polymerization. gbiosciences.comthermofisher.com With a heterobifunctional crosslinker, one can react the first, more labile functional group with the first target molecule. thermofisher.com After removing any unreacted crosslinker, the modified molecule is then introduced to the second target molecule to react with the second functional group. thermofisher.com This sequential approach minimizes unwanted side reactions and allows for the precise construction of complex biomolecular conjugates. gbiosciences.comchemscene.com

Heterobifunctional crosslinkers are classified based on the specific reactive groups they contain. creative-biolabs.com A widely used class of these linkers features an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines, and a maleimide (B117702) group at the other end, which is reactive towards sulfhydryl (thiol) groups. thermofisher.comcreative-biolabs.com This combination is particularly useful for conjugating proteins, as primary amines are readily available in lysine (B10760008) residues and at the N-terminus, while sulfhydryl groups are present in cysteine residues. The diversity of available reactive groups allows researchers to select the most suitable crosslinker for their specific bioconjugation needs. creative-biolabs.com

The Unique Position and Research Relevance of Mal-amido-PEG7-NHS Ester

This compound is a specific type of heterobifunctional crosslinker that has gained significant attention in chemical biology and drug development. It features a maleimide group at one end, a N-hydroxysuccinimide (NHS) ester at the other, and a seven-unit polyethylene (B3416737) glycol (PEG) spacer in between. axispharm.combroadpharm.combroadpharm.com This specific structure gives it a unique set of properties that make it highly valuable for a range of applications.

The maleimide group allows for the specific and stable covalent attachment to molecules containing thiol groups, such as cysteine residues in proteins or peptides. axispharm.comaxispharm.com The NHS ester, on the other hand, reacts efficiently with primary amines, like those found on lysine residues or the N-terminus of proteins, to form stable amide bonds. axispharm.com The presence of these two distinct reactive groups enables the controlled, stepwise conjugation of two different molecules. proteochem.com

The PEG7 spacer arm is a crucial component of this linker. Being a hydrophilic PEG chain, it enhances the water solubility of the crosslinker and the resulting conjugate. broadpharm.com This is particularly beneficial when working with hydrophobic molecules. The PEG spacer also reduces steric hindrance between the conjugated molecules and can help to minimize unwanted interactions. axispharm.com Furthermore, the defined length of the PEG7 chain provides precise control over the distance between the two conjugated entities.

Due to these advantageous features, this compound and similar structures are highly relevant in several areas of research. They are frequently used in the development of antibody-drug conjugates (ADCs), where they act as the linker connecting a monoclonal antibody to a potent cytotoxic drug for targeted cancer therapy. axispharm.comaxispharm.com They are also employed for protein labeling with fluorescent tags or biotin (B1667282) for detection and imaging purposes, as well as for the modification of peptides and proteins to improve their therapeutic properties. axispharm.com Additionally, these linkers are used in the functionalization of surfaces, such as nanoparticles or biomedical implants, to enhance biocompatibility and introduce specific functionalities. axispharm.comaxispharm.com The versatility and precise control offered by this compound position it as a valuable tool in the creation of sophisticated bioconjugates for therapeutic and diagnostic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H43N3O14 B8116338 Mal-amido-PEG7-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43N3O14/c32-23(5-8-30-24(33)1-2-25(30)34)29-7-10-39-12-14-41-16-18-43-20-22-44-21-19-42-17-15-40-13-11-38-9-6-28(37)45-31-26(35)3-4-27(31)36/h1-2H,3-22H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRQUBNCYDLJCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43N3O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

645.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Structure, Functional Chemistry, and Reactivity of Mal Amido Peg7 Nhs Ester

Core Structural Components of Mal-amido-PEG7-NHS Ester

The unique reactivity and utility of this compound stem from the distinct properties of its core components.

The maleimide (B117702) group is an α,β-unsaturated carbonyl compound that exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are found in the side chains of cysteine residues in proteins and peptides. mdpi.com This reactivity makes maleimides valuable tools for site-selective modification of biomolecules. vectorlabs.com The reaction proceeds under mild conditions, typically at a pH range of 6.5 to 7.5, and is highly efficient. windows.netvectorlabs.com At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity. vectorlabs.com This specificity allows for the targeted conjugation to cysteine residues with minimal non-specific reactions. researchgate.net

The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that readily couples with primary aliphatic amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comglenresearch.comgbiosciences.com This reaction, known as acylation, occurs in a pH range of 7 to 9, with optimal reactivity typically observed between pH 7.2 and 8.5. thermofisher.comprecisepeg.com The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. glenresearch.comnih.gov This leads to the formation of a stable and irreversible amide bond and the release of N-hydroxysuccinimide as a byproduct. glenresearch.comprecisepeg.com While NHS esters can also react with other nucleophiles like hydroxyl and sulfhydryl groups, the resulting ester and thioester bonds are less stable and can be displaced by amines. glenresearch.com A competing reaction is the hydrolysis of the NHS ester in aqueous solutions, the rate of which increases with higher pH. thermofisher.comgbiosciences.com

The Poly(ethylene glycol) (PEG) spacer in this compound is a flexible, hydrophilic chain composed of repeating ethylene (B1197577) glycol units. nih.govinterchim.fr The inclusion of a PEG spacer in a bioconjugate offers several advantages. Its hydrophilic nature increases the water solubility of the crosslinker and the resulting conjugate, which can prevent aggregation. axispharm.cominterchim.fr The PEG chain also introduces flexibility and can reduce steric hindrance between the conjugated molecules, potentially preserving their biological activity. nih.govresearchgate.net Furthermore, PEG is known for its ability to improve the pharmacokinetic properties of therapeutic molecules. nih.gov By varying the length of the PEG spacer, it is possible to influence the biodistribution and binding affinity of the final conjugate. mdpi.com

Theoretical Considerations in this compound Reactivity

The reactivity of this compound is governed by fundamental principles of organic chemistry, particularly nucleophilic acyl substitution for the NHS ester and Michael addition for the maleimide.

The aminolysis of NHS esters proceeds through a mechanism involving the reversible formation of a crowded tetrahedral intermediate, followed by a rate-determining breakdown to the stable amide product and the N-hydroxysuccinimide leaving group. glenresearch.commst.edu Computational and kinetic modeling studies have shown that the reaction kinetics are influenced by the basicity and steric hindrance of the reacting amine. mst.edu The reaction can also be subject to general-base catalysis, suggesting a mechanism that involves proton transfer in the rate-determining step. mst.edu

Methodological Advancements in Bioconjugation with Mal Amido Peg7 Nhs Ester

Controlled Sequential Conjugation Strategies

The dual functionality of Mal-amido-PEG7-NHS ester is instrumental in the design of complex biomolecular architectures, such as antibody-drug conjugates (ADCs). The ability to control the conjugation process sequentially is a key advantage, allowing for the precise assembly of different components. windows.net

The distinct reactivity of the NHS ester and maleimide (B117702) groups allows for a multi-step conjugation strategy. Typically, the more labile NHS ester is reacted first with a biomolecule containing primary amines, such as an antibody. windows.net This initial step forms a stable amide bond. Following this, the unreacted linker is removed, and the second biomolecule, possessing a free thiol group, is introduced to react with the maleimide moiety. This two-step process is frequently employed in the synthesis of ADCs, where an antibody is first functionalized with the linker, and then the cytotoxic drug, which has been engineered to contain a thiol group, is attached. windows.net The PEG7 spacer in the linker enhances the solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic drug molecules. axispharm.com

Illustrative Multi-Step Conjugation Process:

StepReactionReactantsKey Considerations
1Amine ModificationBiomolecule 1 (e.g., Antibody) + this compoundReaction with primary amines (N-terminus, lysine (B10760008) residues). pH control is crucial to manage reactivity and selectivity.
2PurificationRemoval of excess linkerEssential to prevent unwanted cross-linking in the subsequent step. Methods include dialysis or size-exclusion chromatography.
3Thiol ConjugationLinker-modified Biomolecule 1 + Biomolecule 2 (e.g., Thiolated Drug)Specific reaction between the maleimide group and a sulfhydryl group to form a stable thioether bond.

The NHS ester and maleimide groups are orthogonal, meaning their reaction specificities are mutually exclusive under controlled conditions. The NHS ester reacts with primary amines at a pH range of 7-9, while the maleimide group is highly specific for sulfhydryl groups at a slightly more acidic to neutral pH of 6.5-7.5. windows.net This orthogonality is the foundation for the selective functionalization of biomolecules. By carefully controlling the pH of the reaction environment, chemists can direct the conjugation to the desired functional group, minimizing the formation of undesirable byproducts. This level of control is critical for producing homogeneous bioconjugates with consistent properties and predictable in vivo behavior. nih.gov

Site-Directed Modification of Biomacromolecules using this compound

The ability to target specific amino acid residues on a protein is a key feature of this compound, enabling the production of well-defined and homogeneous bioconjugates.

The NHS ester moiety of the linker reacts with primary amines present on proteins, namely the α-amine at the N-terminus and the ε-amine of lysine residues. nih.gov While both are primary amines, their reactivity can be modulated by adjusting the reaction pH. The N-terminal α-amine generally has a lower pKa than the ε-amine of lysine residues. nih.gov By performing the conjugation reaction at a lower pH (around 7.0), it is possible to preferentially label the more nucleophilic N-terminus, as a larger proportion of lysine residues will be protonated and thus less reactive. nih.gov Conversely, at a slightly more basic pH (8.0-8.5), the reactivity of lysine residues increases, leading to more extensive labeling at these sites. nih.gov

Table Illustrating pH Influence on Amine Reactivity:

pHFavored Reaction SiteRationale
~7.0N-terminal α-amineLower pKa of the N-terminal amine leads to a higher proportion of the unprotonated, reactive form at this pH compared to lysine ε-amines.
8.0 - 8.5Lysine ε-amineHigher pH deprotonates a greater fraction of lysine residues, increasing their nucleophilicity and reactivity towards the NHS ester.

The maleimide group of this compound provides a highly efficient and specific handle for conjugation to cysteine residues. The reaction, a Michael addition, occurs readily with the sulfhydryl group of cysteine at a pH range of 6.5-7.5 to form a stable thioether bond. researchgate.net This specificity is crucial as cysteine is a relatively rare amino acid, allowing for precise, site-directed modification of proteins, particularly antibodies that have been engineered to contain free cysteine residues at specific locations. acs.org However, the stability of the resulting thioether linkage can be a concern, as it can undergo a retro-Michael reaction, especially in the presence of other thiols. The local chemical environment around the conjugated cysteine can influence the stability of this bond. google.com

A significant challenge in protein modification, particularly with amine-reactive reagents like NHS esters, is the potential for heterogeneity and overlabeling. nih.gov Since proteins, especially antibodies, often have numerous surface-exposed lysine residues, conjugation with an excess of the linker can lead to a heterogeneous mixture of molecules with varying numbers of linkers attached. This heterogeneity can impact the efficacy, pharmacokinetics, and safety of the final bioconjugate. researchgate.net

Several strategies can be employed to control the extent of labeling and minimize heterogeneity:

Molar Ratio Control: By carefully adjusting the molar ratio of the this compound to the protein, the average number of linkers conjugated per protein molecule can be controlled. interchim.fr Lowering the molar excess of the linker will generally result in a lower degree of labeling.

Reaction Time and Temperature: Shorter reaction times and lower temperatures can also limit the extent of conjugation.

Table of Strategies to Control Labeling:

StrategyPrincipleOutcome
Adjusting Molar RatioLimiting the amount of linker available for reaction.Lower average number of linkers per protein, reducing overlabeling.
pH ControlExploiting the different pKa values of N-terminal and lysine amines.Can favor labeling at a specific site, leading to a more homogeneous product.
Reaction Time/TemperatureControlling the kinetics of the conjugation reaction.Shorter times and lower temperatures can reduce the extent of labeling.

By employing these methodological advancements, researchers can leverage the unique properties of this compound to create well-defined and homogeneous bioconjugates for a wide range of applications in research and medicine.

Strategies for Enhanced Specificity in Protein Modification

The heterobifunctional nature of this compound, which contains both a maleimide group and an N-hydroxysuccinimide (NHS) ester, allows for the covalent conjugation of amine- and sulfhydryl-containing molecules. windows.net Achieving high specificity in protein modification with this crosslinker hinges on exploiting the distinct reactivity of these two functional groups towards different amino acid residues. The NHS ester reacts with primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine, to form stable amide bonds. broadpharm.com The maleimide group reacts specifically with sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond. windows.net

Several strategies can be employed to enhance the specificity of these modifications:

pH Control: The reaction pH is a critical parameter for controlling specificity. NHS ester reactions with primary amines are typically performed at a pH of 7-9. windows.net In contrast, the reaction of maleimides with sulfhydryls is most efficient and specific at a pH range of 6.5-7.5. windows.net At a pH above 7.5, the maleimide group can undergo hydrolysis, which reduces its specificity for sulfhydryls and can lead to unwanted side reactions. windows.net Therefore, careful control of the reaction buffer pH is essential to direct the conjugation to the desired functional group. For instance, performing the reaction at pH 7.0 would favor the maleimide-thiol conjugation while minimizing the reactivity of the NHS ester.

Two-Step Sequential Conjugation: A common and highly effective strategy for achieving specificity is a two-step reaction process. windows.net This approach is often used to prepare antibody-drug conjugates or other protein-protein linkages. windows.net

First, the protein containing the more abundant or accessible target residue (typically an amine) is reacted with a molar excess of the this compound. windows.net This step results in the protein being "activated" with maleimide groups.

Excess, unreacted crosslinker is then removed using methods such as desalting or dialysis. windows.net

Finally, the second, sulfhydryl-containing molecule is added to the purified, maleimide-activated protein, leading to the specific formation of the desired conjugate. windows.net

Targeting Cysteine Residues: Due to the relatively low abundance and accessibility of free cysteine residues in many proteins, targeting them with the maleimide group of the linker offers a high degree of site-specificity. precisepeg.com This is particularly valuable for creating homogeneous protein conjugates where the linker is attached at a defined position. precisepeg.com

Leveraging pKa Differences: The pKa of the N-terminal α-amine (around 7.6–8.0) is lower than that of the lysine ε-amine (around 9.3–9.5). nih.gov By carefully controlling the reaction pH to be slightly acidic to neutral (e.g., pH 7.0-7.5), it is possible to preferentially target the more nucleophilic N-terminus over the more frequently protonated lysine residues, although this can be challenging to achieve with complete specificity.

The polyethylene (B3416737) glycol (PEG) spacer itself can also contribute to the reaction's efficiency. The hydrophilic nature of the PEG chain enhances the accessibility of the crosslinker to the protein surface, potentially facilitating the capture of modification sites in dynamic regions of the protein. nih.gov

Table 1: Reaction Conditions for Specific Functional Group Targeting
Target Functional GroupReactive End of LinkerOptimal pH RangeResulting BondKey Considerations
Primary Amine (-NH₂) (e.g., Lysine, N-terminus)NHS Ester7.0 - 9.0AmideHydrolysis of NHS ester increases with pH. windows.net
Sulfhydryl (-SH) (e.g., Cysteine)Maleimide6.5 - 7.5ThioetherMaleimide group can hydrolyze at pH > 7.5, losing specificity. windows.net

Solid-Phase Conjugation Protocols for Peptide and Protein Modification with this compound

The modification of peptides with linkers like this compound while they are still attached to the solid-phase resin is theoretically feasible but presents significant practical challenges. researchgate.net The primary advantage of this approach is the simplification of the purification process, as excess reagents can be washed away easily. The reaction involves treating the deprotected N-terminal amine of the resin-bound peptide with the NHS ester end of the linker. researchgate.net

Despite the potential benefits, several challenges can impede the efficiency and success of on-resin conjugation with this type of linker:

Low Reaction Efficiency: Attempts to couple NHS-activated PEG linkers to the N-terminus of resin-bound peptides have been reported to have very low reaction efficiencies, in some cases as low as 10%. nih.gov This necessitates the use of a large excess of the expensive linker and may still result in an incomplete reaction, leading to a heterogeneous final product.

Steric Hindrance: The polyethylene glycol (PEG) chain of the linker can collapse around the reactive site, creating steric hindrance that limits the accessibility of the N-terminal amine on the peptide. researchgate.net This is particularly problematic for longer peptides or those with complex secondary structures on the resin. To overcome this, strategies like double coupling might be necessary, further increasing reagent cost and reaction time. researchgate.net

Maleimide Instability during Cleavage: Perhaps the most significant challenge is the instability of the maleimide moiety during the final cleavage step. researchgate.net Standard cleavage protocols for removing the peptide from the resin typically use strong acids (e.g., trifluoroacetic acid, TFA) in the presence of nucleophilic scavengers (such as triisopropylsilane (B1312306) or water). These nucleophiles can react with the electrophilic maleimide group, rendering it inactive for subsequent thiol conjugation. researchgate.net This incompatibility undermines the primary purpose of introducing the maleimide functionality.

The on-resin conjugation of the NHS ester to the peptide's N-terminus can be performed using standard SPPS conditions, such as dissolving the linker in a solvent like dimethylformamide (DMF) with a non-nucleophilic base like diisopropylethylamine (DIPEA). researchgate.net This part of the process does not interfere with the common protecting groups or the resin itself.

However, the major incompatibility arises during the final deprotection and cleavage stage. The conditions required to cleave the peptide from the resin and remove side-chain protecting groups are often harsh and destructive to the maleimide ring. This fundamental incompatibility makes the straightforward, on-resin attachment of a maleimide-containing linker prior to cleavage a problematic strategy for producing a functional, thiol-reactive peptide. An alternative, though more complex, strategy involves using orthogonal protecting groups on the peptide that can be removed selectively after cleavage, allowing for modification in solution. researchgate.net

Table 2: Challenges of On-Resin Modification with Mal-amido-PEG-NHS Ester
ChallengeDescriptionImpact on Synthesis
Low Coupling EfficiencyThe reaction of the NHS ester with the resin-bound N-terminus can be inefficient, with yields reported as low as 10%. nih.govRequires large excess of linker; results in incomplete reaction and heterogeneous product.
Steric HindranceThe PEG linker can physically block the reactive ends from accessing the peptide on the resin. researchgate.netReduces reaction rate and efficiency; may require multiple coupling cycles.
Maleimide InstabilityThe maleimide group is susceptible to degradation by nucleophiles present in standard cleavage cocktails (e.g., TFA/scavenger mixtures). researchgate.netLoss of thiol-reactive functionality, defeating the purpose of the linker.

Post-Polymerization Modification Applications of this compound Derivatives

Post-polymerization modification is a powerful technique for synthesizing functional polymers by chemically altering a pre-existing polymer backbone. mdpi.com this compound derivatives are well-suited for this application, specifically for creating polymers decorated with thiol-reactive maleimide groups. The NHS ester end of the linker serves as the anchor to the polymer, while the maleimide group is installed for subsequent bioconjugation reactions.

The process typically involves a polymer that has primary amine groups in its side chains. The amidation reaction between the NHS ester of the linker and the amino groups on the polymer is highly efficient and can often be carried out under mild, catalyst-free conditions, including in aqueous solutions. mdpi.com This reaction forms a stable amide bond, effectively grafting the "Mal-amido-PEG7" moiety onto the polymer backbone.

Once the polymer is functionalized with maleimide groups, it becomes a versatile platform for a wide range of applications. Thiol-containing molecules, such as peptides with a terminal cysteine, proteins, or small molecule drugs, can be covalently attached to the polymer via the maleimide-thiol reaction. This strategy is employed in various fields:

Biomaterial Synthesis: Creating hydrogels or other biomaterials where the crosslinking density or bioactivity can be tuned by attaching specific peptides or growth factors.

Drug Delivery: Developing polymer-drug conjugates where a thiol-containing drug is linked to the polymer backbone. The PEG spacer can improve the solubility and pharmacokinetic profile of the resulting conjugate.

Surface Modification: Functionalizing surfaces coated with amine-containing polymers to create platforms for capturing or immobilizing thiol-containing proteins or other biomolecules.

Research Applications and Translational Potential of Mal Amido Peg7 Nhs Ester Conjugates

Design and Synthesis of Antibody-Drug Conjugates (ADCs)

Linker Role in ADC Construction

In the construction of ADCs, linkers like Mal-amido-PEG7-NHS ester serve as the crucial bridge connecting the antibody to the drug payload. biochempeg.com The bifunctional nature of this linker allows for a two-step conjugation process. First, the NHS ester end reacts with primary amine groups (e.g., lysine (B10760008) residues) on the antibody. vectorlabs.comvectorlabs.com Alternatively, and more commonly for site-specific conjugation, the antibody's hinge region is partially reduced to expose free thiol groups on cysteine residues. The maleimide (B117702) end of the linker, often pre-attached to the drug payload, then reacts specifically with these thiols. axispharm.com This thiol-maleimide reaction is highly efficient and proceeds under mild physiological conditions (pH 6.5-7.5), which helps maintain the biological activity of the antibody. precisepeg.com

Influence on Conjugate Stability and Targeted Delivery Principles

The stability of the linker is paramount for the success of an ADC. The conjugate must remain intact in systemic circulation to prevent premature release of the cytotoxic drug, which could lead to off-target toxicity. vectorlabs.com The thioether bond formed between the maleimide group of the linker and a cysteine residue on the antibody is generally stable. precisepeg.com However, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, which can lead to deconjugation of the drug-linker complex from the antibody in plasma. nih.gov

Research has focused on improving the stability of this linkage. One approach involves the hydrolysis of the thiosuccinimide ring, which creates a more stable, ring-opened derivative that is resistant to the elimination reaction. nih.gov The local chemical environment and the specific site of conjugation on the antibody can also significantly influence the stability of the ADC. nih.govresearchgate.net Computational and biophysical analyses have shown that conjugation can alter the conformational stability of the antibody, potentially making it more prone to aggregation. researchgate.net

Upon reaching the target tumor cell, the ADC is internalized, often into lysosomes. biochempeg.com While this compound itself forms a non-cleavable linkage, the principles of targeted delivery often rely on the linker's behavior within the cell. axispharm.comcreative-biolabs.com For non-cleavable linkers, the entire antibody-linker-drug conjugate is degraded by lysosomal proteases, releasing a drug-linker-amino acid catabolite that must retain its cytotoxic activity. biochempeg.com The PEG7 spacer in the linker ensures adequate distance between the payload and the antibody, which can be crucial for efficient processing by cellular machinery and subsequent payload activity. precisepeg.com

FeatureRole in ADCKey Considerations
Maleimide Group Reacts with antibody cysteine thiolsForms a thiosuccinimide bond; potential for retro-Michael reaction. nih.gov
NHS Ester Group Reacts with primary amines (e.g., on drug or antibody)Hydrolytically unstable; reaction should be performed promptly in aqueous solutions. vectorlabs.com
PEG7 Spacer Increases solubility, reduces aggregation, provides spacingImproves pharmacokinetics and reduces immunogenicity. precisepeg.combiochempeg.com
Overall Linker Connects antibody to payloadStability in circulation is critical to prevent off-target toxicity. vectorlabs.com

Development of Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are an innovative therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. nih.gov A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. nih.gov

This compound as a PROTAC Linker

This compound and its derivatives are used as PEG-based linkers in the synthesis of PROTACs. medchemexpress.commedchemexpress.com The linker's role is not merely to connect the two ligands but to optimally orient them to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov The synthesis of a PROTAC using this linker involves conjugating one of the ligands (e.g., the E3 ligase binder) to the NHS ester end of the linker, and the other ligand (the target protein binder) to the maleimide end, or vice-versa, depending on the available functional groups on the ligands.

The PEG7 component is particularly important in PROTAC design. It imparts hydrophilicity, which can help overcome the often poor solubility of complex PROTAC molecules. nih.gov The flexibility of the PEG chain allows the two ends of the PROTAC to adopt multiple conformations, which can be crucial for successfully bringing the target protein and the E3 ligase into close proximity for ubiquitination. nih.gov

Optimization of Linker Features for E3 Ligase and Target Protein Interaction

The efficacy of a PROTAC is highly sensitive to the characteristics of its linker. nih.gov Minor modifications to the linker's length, rigidity, and composition can have a profound impact on the stability of the ternary complex and the subsequent degradation of the target protein. precisepeg.com The seven-unit length of the PEG chain in this compound provides a specific spatial distance between the two ligands, which may be optimal for certain target-E3 ligase pairs. Researchers often synthesize a library of PROTACs with varying PEG linker lengths to empirically determine the optimal spacing for efficient protein degradation.

Linker FeatureImpact on PROTAC FunctionOptimization Strategy
Length (e.g., PEG7) Dictates distance between target and E3 ligase; crucial for ternary complex formation. nih.govScreen various PEG lengths to find the optimum for a specific target/E3 pair.
Flexibility Allows conformational freedom to achieve a productive ternary complex orientation. nih.govIncorporate flexible chains like PEG; alternatively, use more rigid linkers (e.g., piperidine) for improved metabolic stability. nih.gov
Composition Influences solubility, cell permeability, and metabolic stability. nih.govSubstitute amides with esters to potentially improve permeability. nih.govscispace.com
Attachment Points Affects the orientation of the ligands and the geometry of the ternary complex. precisepeg.comSystematically vary the connection points on the target and E3 ligase ligands.

Functionalization of Advanced Materials and Nanostructures

The dual reactivity of this compound makes it a valuable tool for the functionalization of surfaces, nanoparticles, and other advanced materials for biomedical applications. axispharm.com This surface modification can be used to attach biomolecules like proteins, peptides, or oligonucleotides to a material, thereby imparting biological functionality. axispharm.com

For instance, in the development of biosensors or diagnostic platforms, the NHS ester end of the linker can be used to immobilize a capture antibody onto an amine-functionalized surface. The maleimide end is then available to specifically capture a thiol-containing analyte from a sample. The hydrophilic PEG7 spacer plays a critical role in these applications by extending the functional group away from the surface, which reduces non-specific binding of other proteins and improves the accessibility of the capture molecule. axispharm.com

Similarly, this linker can be used to modify the surface of nanostructures like liposomes or gold nanoparticles. vectorlabs.com For example, a targeting peptide with a free thiol group can be attached to the surface of a liposome (B1194612) previously functionalized with the linker. This creates a targeted drug delivery system where the peptide directs the liposome to specific cells or tissues. The PEG spacer enhances the circulation time of the nanoparticles by helping them evade the immune system. purepeg.comaxispharm.com

Surface Engineering of Nanoparticles and Biosensors

The unique properties of this compound make it a valuable tool for modifying the surfaces of nanoparticles and biosensors. By attaching this crosslinker, researchers can introduce specific functionalities to these surfaces. For instance, the NHS ester end can be used to anchor the molecule to an amine-functionalized nanoparticle surface. The exposed maleimide group is then available to capture thiol-containing molecules, such as antibodies or specific peptides, thereby creating a targeted nanoparticle system. This surface engineering approach is crucial for developing drug delivery systems that can recognize and bind to specific cells or tissues. imdea.org

In the realm of biosensors, this crosslinker facilitates the immobilization of biorecognition elements, such as enzymes or antibodies, onto the sensor surface. This precise orientation and attachment are critical for the sensitivity and specificity of the biosensor. The PEG spacer helps to extend the recognition element away from the surface, minimizing steric hindrance and improving its ability to interact with the target analyte. vectorlabs.comvectorlabs.com

Fabrication of Poly(ethylene glycol)-Modified Coatings and Biomaterials

The use of this compound extends to the creation of biocompatible coatings for various materials. "PEGylation," the process of attaching PEG chains to surfaces, is a widely used strategy to reduce non-specific protein adsorption and improve the biocompatibility of medical devices and implants. windows.net This crosslinker can be used to create such coatings by first reacting the NHS ester with an amine-functionalized surface and then utilizing the maleimide group to attach other molecules or to create a crosslinked hydrogel layer.

These PEG-modified biomaterials are instrumental in a variety of applications, including tissue engineering and regenerative medicine. axispharm.com The ability to control the surface chemistry with this linker allows for the creation of materials that can either resist cellular adhesion or promote the attachment and growth of specific cell types, depending on the molecules conjugated to the maleimide group.

Integration into Hydrogel Systems

Hydrogels, which are water-swollen polymer networks, are extensively used in biomedical applications such as drug delivery and as scaffolds for tissue engineering. This compound can be integrated into hydrogel systems to introduce specific functionalities. For example, it can be used to crosslink polymer chains that contain thiol groups, thereby forming a hydrogel. The NHS ester group can then be used to immobilize therapeutic proteins or peptides within the hydrogel matrix. This allows for the controlled release of these bioactive molecules as the hydrogel degrades.

Research Probes and Diagnostic Reagent Development

The versatility of this compound makes it a key component in the development of research probes and diagnostic reagents.

Labeling Reagents for Biological Research (e.g., proteins, peptides, oligonucleotides)

A primary application of this crosslinker is in the labeling of biomolecules for research purposes. axispharm.comprecisepeg.com The NHS ester reacts readily with primary amines on proteins and peptides. precisepeg.comnih.gov Similarly, amine-modified oligonucleotides can be labeled using this reagent. axispharm.com This allows for the attachment of various tags, such as fluorescent dyes or biotin (B1667282), which can be introduced to the maleimide end of the crosslinker. This labeling is essential for a wide range of molecular biology techniques, including protein tracking, immunoassays, and nucleic acid detection. axispharm.combroadpharm.com

Table 1: Reactive Specificity of this compound

Functional Group Reactive Partner pH Range Resulting Bond
Maleimide Sulfhydryl (Thiol) 6.5 - 7.5 Thioether

Application in In Vitro Diagnostic (IVD) Research Platforms (e.g., CLIA, ELISA, FIA)

In the field of in vitro diagnostics, this compound is utilized in the development of various assay platforms. In enzyme-linked immunosorbent assays (ELISA), for example, it can be used to conjugate enzymes to antibodies. In chemiluminescent immunoassays (CLIA), it can be used to attach chemiluminescent labels to antibodies or antigens. Similarly, in fluorescent immunoassays (FIA), it facilitates the linking of fluorescent probes to detection molecules. The stable covalent bonds formed by this crosslinker are crucial for the reliability and accuracy of these diagnostic tests.

Role in Chemical Proteomics and Activity-Based Probes

Chemical proteomics aims to study protein function and activity in complex biological systems. Activity-based protein profiling (ABPP) is a powerful technique within this field that uses chemical probes to target and label active enzymes. This compound can be incorporated into the design of such probes. For instance, a reactive group that targets a specific enzyme active site can be attached to the maleimide end, while the NHS ester can be used to attach a reporter tag, such as biotin or a fluorescent dye, for subsequent detection and identification of the labeled protein. NHS esters, in general, have been shown to be versatile probes for mapping a wide range of nucleophilic "hotspots" in the proteome, including not only lysines but also serines, threonines, and tyrosines. nih.gov

Table 2: Chemical Compound Names

Compound Name
This compound
N-hydroxysuccinimide (NHS)
Polyethylene (B3416737) glycol (PEG)
Biotin
Disuccinimidyl suberate (B1241622) (DSS)
Luminol

Analytical Characterization of Mal Amido Peg7 Nhs Ester and Its Conjugates

Spectroscopic Analysis of Conjugation Products

The conjugation process with Mal-amido-PEG7-NHS ester is a two-step reaction. First, the N-hydroxysuccinimide (NHS) ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond. windows.net Second, the maleimide (B117702) group reacts with a sulfhydryl group (e.g., from a cysteine residue) to form a stable thioether bond. windows.net Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to confirm the formation of these crucial covalent linkages. nih.govthermofisher.com

FTIR Spectroscopy: This technique is particularly useful for identifying functional groups. The formation of the amide bond can be monitored by observing changes in the infrared spectrum. thermofisher.com Key spectral changes include the disappearance of the characteristic peaks associated with the NHS ester and the appearance of new bands corresponding to the amide bond (Amide I and Amide II bands). mdpi.com

Vibrational ModeTypical Wavenumber (cm⁻¹)Interpretation
NHS Ester C=O Stretch~1740-1780 cm⁻¹Disappears upon reaction with an amine
Amide I (C=O Stretch)~1650 cm⁻¹Appears, confirming amide bond formation
Amide II (N-H Bend)~1550 cm⁻¹Appears, further confirming amide bond formation

NMR Spectroscopy: While more complex for large biomolecules, NMR can provide detailed atomic-level information confirming bond formation. nih.gov For the thioether bond, the reaction between the maleimide double bond and the thiol group of a cysteine can be followed by the disappearance of the vinyl proton signals of the maleimide ring in the ¹H NMR spectrum. nih.gov The appearance of new signals corresponding to the protons in the newly formed succinimide (B58015) ring provides definitive evidence of the thioether linkage.

It is critical that the conjugation process does not adversely affect the three-dimensional structure of the protein, as this could impact its biological activity. Circular Dichroism (CD) spectroscopy is a sensitive technique used to assess the secondary and tertiary structure of proteins. creative-biostructure.compatsnap.comspringernature.com

By comparing the CD spectrum of the conjugated protein to that of the unmodified protein, any significant conformational changes can be detected. creative-proteomics.com The far-UV region (190-250 nm) provides information about the protein's secondary structure content (α-helix, β-sheet, random coil). creative-proteomics.com A successful conjugation should result in a CD spectrum that is largely superimposable with the native protein, indicating that the secondary structure has been preserved. nih.gov The near-UV region (250-350 nm) is sensitive to the environment of aromatic amino acid side chains and can provide insights into the conservation of the tertiary structure. creative-proteomics.com

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an essential tool in the characterization of bioconjugates, providing precise molecular weight information that confirms successful conjugation and allows for the assessment of product purity and heterogeneity. walshmedicalmedia.comnih.govnih.gov

The primary goal of this analysis is to confirm that the this compound linker and any attached payload have been successfully coupled to the target biomolecule. Techniques like Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are routinely used. walshmedicalmedia.comcellmosaic.compatsnap.com

The mass of the final conjugate should be equal to the sum of the masses of the starting biomolecule and the attached linker(s)/payload(s), minus the mass of the leaving groups (e.g., the N-hydroxysuccinimide group). High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the conjugate. sciex.com Tandem mass spectrometry (MS/MS) can be used to fragment the conjugate, providing information about the specific sites of conjugation. nih.govnih.govresearchgate.net

TechniqueInformation Provided
MALDI-MS Provides the average molecular weight of the conjugate, useful for confirming successful conjugation and assessing the overall degree of labeling. cellmosaic.com
LC-MS Separates different conjugated species before mass analysis, allowing for the characterization of heterogeneity. enovatia.com
LC-HRMS Delivers high-resolution mass data for confident identification and confirmation of the conjugate's elemental composition. sciex.com

Conjugation reactions often result in a heterogeneous mixture of products, with biomolecules having different numbers of linkers attached. nih.gov For therapeutic applications like antibody-drug conjugates (ADCs), this distribution, often referred to as the drug-to-antibody ratio (DAR), is a critical quality attribute. tandfonline.com

Mass spectrometry, particularly LC-MS, can be used to separate and quantify the different species present in the reaction mixture (e.g., unconjugated antibody, and antibody with 1, 2, 3, or more linkers attached). nih.gov Deconvolution of the resulting mass spectrum allows for the determination of the average number of linkers per biomolecule and the distribution of the different species, providing a measure of labeling efficiency and product heterogeneity. enovatia.comfrontiersin.orgresearchgate.net

Chromatographic and Separation Techniques

Following the conjugation reaction, it is necessary to purify the desired conjugate from unreacted starting materials, excess crosslinker, and other byproducts. Chromatographic techniques are central to both the purification and the analytical assessment of the purity of the final product. nih.govmdpi.com

Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. researchgate.netproteogenix.sciencegbiosciences.com SEC is effective for removing small molecules like unreacted this compound from the much larger protein conjugate. chromatographyonline.comnih.gov It is also a valuable tool for detecting and quantifying aggregates, which are undesirable impurities.

Reversed-Phase Chromatography (RPC): RPC separates molecules based on their hydrophobicity. waters.com The addition of the PEG linker can alter the hydrophobicity of the protein, allowing for the separation of conjugated species from the unconjugated protein. It can also be used to separate species with different degrees of PEGylation.

Hydrophobic Interaction Chromatography (HIC): HIC is a less denaturing alternative to RPC that also separates based on hydrophobicity. americanpharmaceuticalreview.comthermofisher.comnih.gov It is particularly well-suited for the analysis of antibodies and ADCs, as it can often resolve species with different drug-to-antibody ratios under conditions that preserve the protein's native structure. tandfonline.comnih.gov

TechniquePrinciple of SeparationPrimary Application for this compound Conjugates
Size Exclusion Chromatography (SEC) Hydrodynamic SizeRemoval of unreacted linker; Detection of aggregates. gbiosciences.com
Reversed-Phase Chromatography (RPC) HydrophobicitySeparation of conjugated from unconjugated protein; Analysis of labeling heterogeneity. waters.com
Hydrophobic Interaction Chromatography (HIC) Hydrophobicity (non-denaturing)Analysis of labeling heterogeneity (e.g., DAR) while preserving native structure. nih.gov
Ion Exchange Chromatography (IEX) Net ChargeSeparation of conjugated from unconjugated protein based on charge changes.

Purification of Conjugates and Removal of Unreacted Reagents (e.g., Desalting, Dialysis, Ion Chromatography)

Following a two-step conjugation reaction—first reacting the NHS ester with an amine-containing protein, then adding a sulfhydryl-containing molecule to react with the maleimide group—it is crucial to remove excess, non-reacted crosslinker and other small molecules. windows.net Common methods for this initial cleanup include desalting and dialysis. windows.net For more comprehensive purification of the reaction mixture, chromatographic techniques are employed.

Desalting and Dialysis

Both desalting and dialysis are techniques used to separate molecules based on size. thermofisher.comthermofisher.com Desalting, often performed using size-exclusion chromatography (SEC) with columns like the PD-10, is a rapid method for removing salts and other low molecular weight substances from the protein conjugate solution. thermofisher.comcreative-proteomics.com Dialysis also separates molecules by size but operates by placing the sample within a semi-permeable membrane with a specific molecular weight cutoff (MWCO). thermofisher.comthermofisher.com This allows for buffer exchange and the diffusion of small, unwanted molecules out of the sample, though it is generally a more time-consuming process than desalting. thermofisher.comresearchgate.net

Table 1. Comparison of Desalting and Dialysis for Post-Conjugation Cleanup.
FeatureDesalting (Size-Exclusion Chromatography)Dialysis
PrincipleSeparation based on molecular size using a porous resin. Larger molecules elute first. thermofisher.comSeparation based on a semi-permeable membrane with a defined MWCO. thermofisher.com
SpeedFast (minutes). thermofisher.comreddit.comSlow (hours to overnight). creative-proteomics.comresearchgate.net
Sample VolumeTypically smaller volumes (<10 mL). thermofisher.comAccommodates a wide range of volumes, including large volumes (>250 mL). thermofisher.com
Primary UseRapid removal of salts and small molecules. thermofisher.comThorough buffer exchange and removal of small molecules. thermofisher.com
Sample DilutionCan cause sample dilution. researchgate.netMinimal sample dilution. reddit.com

Ion-Exchange Chromatography (IEX)

Advanced Separation Methods for Complex Mixtures

For more complex mixtures or when higher resolution is required, advanced separation techniques are employed. These methods separate conjugates based on properties other than just size or charge.

Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity. The attachment of a PEG linker can either increase or decrease the hydrophobicity of the native protein, and this change can be significant enough to allow for separation. nih.gov HIC is often used as a complementary technique to IEX and can be effective in separating PEGylated species from their unmodified counterparts. nih.gov It is particularly useful for analyzing drug loading in antibody-drug conjugates. cellmosaic.com However, HIC can sometimes suffer from lower capacity and resolution compared to other methods.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution technique that separates molecules based on their hydrophobicity. nih.govnih.gov It is widely used for the analysis of bioconjugates, including peptides, proteins, and antibody-drug conjugates. cellmosaic.comnih.gov On an analytical scale, RP-HPLC is valuable for identifying PEGylation sites, separating positional isomers, and monitoring the progress of the conjugation reaction. researchgate.net For instance, it can be used to estimate the drug-to-antibody ratio (DAR) in antibody conjugates. nih.gov

Table 2. Overview of Advanced Separation Methods for Conjugate Analysis.
TechniquePrinciple of SeparationPrimary Application for Conjugates
Hydrophobic Interaction Chromatography (HIC)Separates based on differences in surface hydrophobicity. Separating conjugates with different degrees of PEGylation; analyzing drug-to-antibody ratios. nih.govcellmosaic.comtandfonline.com
Reversed-Phase HPLC (RP-HPLC)Separates based on hydrophobicity using a non-polar stationary phase. nih.govHigh-resolution analysis of reaction mixtures, separation of isomers, reaction monitoring. nih.govresearchgate.net
Capillary Electrophoresis (CE)Separates based on charge, size, and shape in a capillary. High-resolution separation and analysis of different PEGylated products.

Quantitative Determination of Conjugation Yields (e.g., Bicinchoninic Acid Assay)

Determining the concentration of the final conjugate and the efficiency of the conjugation reaction is a critical final step in the analytical process.

Bicinchoninic Acid (BCA) Assay

The Bicinchoninic Acid (BCA) assay is a widely used colorimetric method for quantifying the total protein concentration in a sample. berkeley.educreative-proteomics.comtargetmol.com The assay is based on two main reactions. First, in an alkaline environment, the peptide bonds in the protein reduce cupric ions (Cu²⁺) to cuprous ions (Cu¹⁺). creative-proteomics.comthermofisher.com The amount of Cu²⁺ reduced is proportional to the amount of protein present. thermofisher.com Second, two molecules of bicinchoninic acid chelate with one cuprous ion, forming a purple-colored complex that has a strong absorbance at 562 nm. berkeley.eduthermofisher.com By comparing the absorbance of the unknown conjugate sample to a standard curve generated with a protein of known concentration, such as bovine serum albumin (BSA), the concentration of the protein component of the conjugate can be accurately determined. berkeley.edutargetmol.com

Table 3. Example Standard Curve Data for a BCA Protein Assay.
BSA Standard Concentration (µg/mL)Absorbance at 562 nm (Corrected)
00.000
250.055
1250.245
2500.460
5000.850
7501.180
10001.450
15001.820
20002.010

Determining Conjugation Efficiency

Table of Compounds

Compound Name
This compound
Bicinchoninic Acid
Bovine Serum Albumin (BSA)
5,5′-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
Dimethylformamide (DMF)
Dimethyl sulfoxide (B87167) (DMSO)
Tris
Glycine

Future Outlook and Emerging Research Directions for Mal Amido Peg7 Nhs Ester

Innovation in Linker Design and Bifunctional Reactivity

The fundamental design of Mal-amido-PEG7-NHS ester, while effective, is the subject of ongoing innovation aimed at overcoming limitations and enhancing the performance of the resulting bioconjugates. Research is focused on improving stability, homogeneity, and introducing novel functionalities.

One major area of innovation addresses the stability of the thiosuccinimide bond formed by the maleimide-thiol reaction. This linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate, or thiol-exchange reactions in vivo, which can compromise the efficacy and safety of therapeutics like antibody-drug conjugates (ADCs). researchgate.netsci-hub.st To counter this, "next-generation maleimides" (NGMs) have been developed. These reagents are designed to re-bridge native disulfide bonds in antibodies after reduction, creating a more stable and homogenous conjugate with a controlled drug-to-antibody ratio (DAR). nih.govtandfonline.com This approach not only enhances stability but also preserves the antibody's structural integrity. nih.gov

Further innovations include the development of linkers with different release mechanisms. While this compound is a non-cleavable linker, significant research is being directed toward cleavable linkers that release their payload under specific conditions, such as the acidic environment of tumors or in the presence of specific enzymes like cathepsins. tandfonline.comwuxiapptec.com The design of bifunctional molecules is also expanding beyond simple conjugation. For instance, linkers are being engineered to incorporate fluorescent probes, creating "theranostic" agents that allow for both therapy and real-time imaging of payload release and distribution. nih.govnih.gov Additionally, the hydrophilicity of the linker is a key design parameter; modifying the length and structure of the PEG chain can reduce the hydrophobicity of conjugated payloads, which is known to improve pharmacokinetics and reduce rapid clearance from the body.

Expanded Applications in Novel Biomolecular Modalities

While the primary application for linkers like this compound has been in the development of ADCs, its utility is expanding to a variety of new and complex biological constructs. researchgate.net The fundamental chemistry of targeting amines and thiols is broadly applicable across protein and peptide chemistry. creativepegworks.com

The rise of bispecific antibodies and bispecific ADCs presents a new frontier. These complex molecules require robust and precise conjugation methods to attach payloads without disrupting the binding capabilities of their different domains. tandfonline.com The defined length and reactivity of PEGylated heterobifunctional linkers are well-suited for this purpose. Furthermore, the field is moving towards constructing more intricate protein-protein conjugates for various therapeutic and research purposes, where controlled, covalent linkage is essential. researchgate.net

Beyond protein-based therapeutics, these linkers are valuable in diagnostics and material science. The NHS ester can react with amine-modified oligonucleotides, and the maleimide (B117702) can attach to thiol-modified surfaces or probes. glpbio.com This enables the creation of diagnostic assays with fluorescent labels, nanoparticle functionalization for targeted delivery, and the development of novel biomaterials like hydrogels. creativepegworks.comnih.gov The PEG spacer in these applications is crucial for improving the stability and solubility of the final product and for providing the necessary distance between the conjugated molecules to ensure proper function. purepeg.com

Development of Advanced Analytical Techniques for Complex Conjugates

The increasing complexity of bioconjugates generated using linkers such as this compound necessitates the development and application of advanced analytical techniques for their characterization. Ensuring the quality, consistency, and stability of these molecules is critical for their therapeutic use. mtoz-biolabs.comnih.gov

Mass spectrometry (MS) has become an indispensable tool. Techniques like electrospray ionization (ESI)-MS, often coupled with liquid chromatography (LC-MS), are used to determine the precise molecular weight of the conjugate, confirm the covalent attachment of the linker and payload, and measure the drug-to-antibody ratio (DAR). mtoz-biolabs.compharmafocusamerica.comenovatia.com For PEGylated proteins, which can be challenging to analyze due to their heterogeneity, refined MS approaches and sample preparation protocols are crucial for characterizing the PEGylation site and the length of the PEG chain. thermofisher.comwalshmedicalmedia.com

High-performance liquid chromatography (HPLC) is another cornerstone of analysis. mtoz-biolabs.com Different HPLC methods are used to assess various attributes of the conjugate:

Size-Exclusion Chromatography (SEC) is used to detect and quantify aggregation or fragmentation. pharmafocusamerica.com

Hydrophobic Interaction Chromatography (HIC) is a primary method for determining the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species. pharmafocusamerica.com

Reversed-Phase HPLC (RP-HPLC) helps to evaluate the stability of the payload and its release profile. pharmafocusamerica.comnih.gov

In addition to these core techniques, a suite of other analytical methods is often employed. UV-Vis spectroscopy can provide a straightforward estimation of DAR, while functional assays like ELISA and surface plasmon resonance (SPR) are used to confirm that the conjugation process has not compromised the binding affinity and specificity of the antibody or protein. pharmafocusamerica.com As bioconjugates become more complex, the trend is towards using a combination of these orthogonal analytical methods to provide a comprehensive characterization of the molecule's structure, purity, and function. nih.govnih.gov

Q & A

Basic Research Questions

Q. How can Mal-amido-PEG7-NHS ester be synthesized and characterized for use in bioconjugation experiments?

  • Methodology : Synthesis typically involves sequential PEGylation of maleimide and NHS ester functional groups. Purification via size-exclusion chromatography or dialysis is critical to remove unreacted reagents. Characterization includes:

  • NMR spectroscopy : Confirm PEG spacer integrity and functional group presence (e.g., maleimide proton signals at ~6.7 ppm) .
  • HPLC-MS : Verify molecular weight (expected ~760–800 Da) and purity (>95%) .
  • UV-Vis : Quantify NHS ester concentration via absorbance at 260–280 nm .

Q. What are the standard protocols for conjugating this compound to proteins or peptides?

  • Stepwise procedure :

Thiolation : Introduce free thiols (-SH) on the target protein (e.g., using Traut’s reagent) .

Reaction conditions : Use PBS (pH 7.4–8.5) or HEPES (pH 7.0–7.5) buffers to optimize NHS ester reactivity with primary amines. Maleimide-thiol reactions require pH 6.5–7.5 to avoid hydrolysis .

Molar ratios : Start with a 5:1 (linker:protein) ratio to minimize over-labeling; adjust based on SDS-PAGE or MALDI-TOF analysis .

Q. Which analytical techniques are most reliable for confirming successful bioconjugation?

  • SDS-PAGE : Detect shifts in protein mobility due to PEGylation .
  • MALDI-TOF/MS : Measure precise mass changes post-conjugation .
  • Fluorescence labeling : Use thiol-reactive probes (e.g., fluorescein maleimide) to quantify unreacted thiols .

Advanced Research Questions

Q. How can crosslinking efficiency be optimized when working with labile biomolecules?

  • Key variables :

  • Temperature : Conduct reactions at 4°C for heat-sensitive proteins to reduce aggregation .
  • Buffer additives : Include 1–5 mM EDTA to chelate metal ions that degrade maleimide .
  • Kinetic monitoring : Use LC-MS or fluorescence quenching assays to track reaction progress in real time .
    • Troubleshooting : If efficiency is low, pre-activate the NHS ester with a small amine (e.g., glycine) to test reactivity .

Q. How should researchers address contradictory data in conjugation efficiency across different experimental setups?

  • Root-cause analysis :

  • Buffer compatibility : Compare ionic strength and pH effects; NHS ester hydrolysis accelerates in basic conditions (>pH 9) .
  • Thiol accessibility : Use Ellman’s assay to quantify free thiols pre-conjugation; steric hindrance may reduce maleimide reactivity .
  • Statistical validation : Apply ANOVA or t-tests to assess variability between replicates; report confidence intervals .

Q. What strategies enable multi-step bioconjugation using this compound in complex systems (e.g., antibody-drug conjugates)?

  • Sequential labeling :

First step : Conjugate NHS ester to lysine residues under mild conditions (pH 8.0, 2h).

Second step : React maleimide with engineered cysteines (e.g., THIOMAB antibodies) .

  • Protection/deprotection : Use orthogonal protecting groups (e.g., photo-cleavable linkers) to control reaction specificity .

Q. How can solubility challenges of this compound in aqueous systems be mitigated?

  • Solubility enhancers :

  • Pre-dissolve in DMSO or DMF (10–20% v/v) before adding to aqueous buffers .
  • Use PEG-containing buffers (e.g., 0.1% Tween-20) to stabilize hydrophobic intermediates .

Q. What experimental designs are recommended for studying the stability of this compound conjugates in physiological conditions?

  • Stability assays :

  • Hydrolysis kinetics : Monitor NHS ester degradation in PBS (pH 7.4) at 37°C via HPLC .
  • Thiol exchange : Incubate conjugates with excess glutathione (5 mM) to assess maleimide-thiol bond stability .
  • Long-term storage : Lyophilize conjugates with trehalose or sucrose to prevent aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.